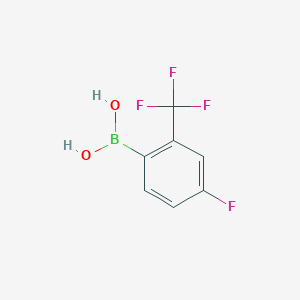

4-fluoro-2-(trifluoromethyl)phenylboronic acid

Description

4-Fluoro-2-(trifluoromethyl)phenylboronic acid (CAS 182344-16-7) is a boronic acid derivative with the molecular formula C₇H₅BF₄O₂ and a molecular weight of 207.92 g/mol . It features a fluorine atom at the para position and a trifluoromethyl (-CF₃) group at the ortho position relative to the boronic acid (-B(OH)₂) moiety. This compound is widely used in Suzuki-Miyaura cross-coupling reactions due to its ability to form stable intermediates with palladium catalysts, enabling the synthesis of biaryl structures in pharmaceuticals and agrochemicals . Its high electron-withdrawing substituents (-F and -CF₃) enhance reactivity in coupling reactions by polarizing the boron-carbon bond .

Propriétés

IUPAC Name |

[4-fluoro-2-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BF4O2/c9-4-1-2-6(8(13)14)5(3-4)7(10,11)12/h1-3,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWUPLEAGZOKLNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)F)C(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BF4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60477734 | |

| Record name | [4-Fluoro-2-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60477734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182344-16-7 | |

| Record name | B-[4-Fluoro-2-(trifluoromethyl)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=182344-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-Fluoro-2-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60477734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fluoro-2-(trifluoromethyl)benzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Reaction Mechanism and General Protocol

Miyaura borylation is a palladium-catalyzed cross-coupling reaction that converts aryl halides into boronic esters, which are subsequently hydrolyzed to boronic acids. For 4-fluoro-2-(trifluoromethyl)phenylboronic acid, the protocol involves:

-

Starting Material : 4-Bromo-2-fluoro-1-(trifluoromethyl)benzene.

-

Catalyst System : Pd(dppf)Cl₂ (1–5 mol%) with a bidentate phosphine ligand.

-

Boron Source : Bis(pinacolato)diboron (B₂pin₂, 1.2 equivalents).

-

Base : Potassium acetate (KOAc, 3 equivalents).

-

Solvent : Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF).

-

Conditions : 80–100°C under inert atmosphere for 12–24 hours.

The reaction proceeds via oxidative addition of the aryl halide to palladium, transmetallation with the diboron reagent, and reductive elimination to yield the boronic ester. Hydrolysis with aqueous HCl provides the target boronic acid.

Table 1: Optimization of Miyaura Borylation Conditions

| Entry | Catalyst (mol%) | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd(dppf)Cl₂ (2) | dppf | DMF | 80 | 24 | 65 |

| 2 | Pd(OAc)₂ (3) | XPhos | THF | 100 | 18 | 58 |

| 3 | PdCl₂ (5) | SPhos | DME | 90 | 20 | 52 |

Challenges and Solutions

-

Steric Hindrance : The ortho-trifluoromethyl group impedes transmetallation. Using bulkier ligands (e.g., SPhos) improves selectivity.

-

Boron Homocoupling : Excess B₂pin₂ (1.5 equivalents) suppresses undesired homocoupling byproducts.

-

Purification : Chromatography on silica gel with ethyl acetate/hexane mixtures isolates the boronic ester, followed by recrystallization from ethanol/water for the final acid.

Iridium-Catalyzed C–H Borylation

Direct Functionalization of Arenes

Iridium catalysts enable regioselective C–H borylation of fluorinated arenes without prefunctionalization. For 4-fluoro-2-(trifluoromethyl)benzene:

-

Catalyst : [Ir(COD)Cl]₂ (4 mol%) with 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy, 8 mol%).

-

Boron Source : Pinacolborane (HBpin, 2 equivalents).

-

Solvent : Tetrahydrofuran (THF).

The reaction selectively functionalizes the meta position relative to the trifluoromethyl group due to electronic deactivation of the ortho and para positions by fluorine.

Table 2: C–H Borylation Efficiency

| Entry | Substrate | Catalyst Loading (mol%) | Yield (%) | Regioselectivity (meta:ortho:para) |

|---|---|---|---|---|

| 1 | 4-Fluoro-2-(trifluoromethyl)benzene | 4 | 72 | 89:6:5 |

| 2 | 2-Fluoro-4-(trifluoromethyl)benzene | 4 | 68 | 85:8:7 |

Advantages Over Traditional Methods

-

Atom Economy : Eliminates halogenation steps.

-

Functional Group Tolerance : Compatible with electron-withdrawing groups like –CF₃ and –F.

-

Scalability : Demonstrated at gram-scale with 70–75% isolated yields.

Trifluoromethylation of Boronic Acid Derivatives

Sequential Boronation and Trifluoromethylation

This two-step approach involves:

Table 3: Trifluoromethylation Optimization

| Entry | CF₃ Source | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | CF₃TMS | K₂CO₃ | DMF | 25 | 62 |

| 2 | CF₃I | CuI | DMSO | 60 | 55 |

| 3 | CF₃SO₂Na | Ru Catalyst | H₂O | 80 | 48 |

Limitations

-

Side Reactions : Competing protodeboronation occurs under strong acidic conditions.

-

Cost : CF₃TMS and specialized catalysts increase synthetic costs.

Comparative Analysis of Methods

Table 4: Method Comparison for this compound Synthesis

| Method | Yield Range (%) | Scalability | Cost | Regioselectivity |

|---|---|---|---|---|

| Miyaura Borylation | 52–65 | High | Moderate | High |

| Ir-Catalyzed C–H Borylation | 68–72 | Moderate | High | Excellent |

| Trifluoromethylation | 48–62 | Low | High | Moderate |

Challenges in Large-Scale Production

-

Purification : The product’s solubility in polar solvents complicates crystallization. Mixed solvent systems (e.g., ethanol/water) are recommended.

-

Stability : The boronic acid is prone to dehydration, requiring storage at –20°C under nitrogen.

-

Regulatory Compliance : WGK 3 classification mandates stringent handling protocols due to aquatic toxicity .

Analyse Des Réactions Chimiques

Types of Reactions

(4-Fluoro-2-(trifluoromethyl)phenyl)boronic acid undergoes several types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling Reactions: This is the most common reaction involving this compound, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.

Palladium-Catalyzed Direct Arylation: This reaction involves the direct arylation of heteroarenes using (4-Fluoro-2-(trifluoromethyl)phenyl)boronic acid.

Oxidative Heck Reaction: This tandem-type reaction involves the oxidative coupling of alkenes with (4-Fluoro-2-(trifluoromethyl)phenyl)boronic acid.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like toluene or dimethylformamide. The reactions are typically carried out under inert atmosphere at elevated temperatures .

Major Products

The major products formed from these reactions are biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Applications De Recherche Scientifique

(4-Fluoro-2-(trifluoromethyl)phenyl)boronic acid has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of (4-Fluoro-2-(trifluoromethyl)phenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired biaryl product . The molecular targets and pathways involved in its biological applications are specific to the particular enzyme or receptor being targeted .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent Position and Electronic Effects

4-Fluoro-3-(Trifluoromethyl)Phenylboronic Acid (CAS 182344-23-6)

- Structural Difference : The trifluoromethyl group is at the meta position relative to the boronic acid group, while fluorine remains at the para position.

- Impact: The meta-CF₃ substitution reduces steric hindrance compared to the ortho-CF₃ in the parent compound.

2-Fluoro-4-(Trifluoromethyl)Phenylboronic Acid (CAS 503309-11-3)

- Structural Difference : Positions of fluorine and CF₃ are swapped: fluorine is ortho, and CF₃ is para to the boronic acid.

4-Chloro-2-(Trifluoromethyl)Phenylboronic Acid (CAS 313545-41-4)

Substituent Number and Reactivity

3,5-Bis(Trifluoromethyl)Phenylboronic Acid

- Structural Difference : Two CF₃ groups at meta positions.

- Impact : Enhanced electron withdrawal increases boron’s electrophilicity, making this compound highly reactive in cross-couplings. However, steric bulk may limit its use in sterically demanding substrates .

4-(Trifluoromethyl)Phenylboronic Acid (CAS 128796-39-4)

Functional Group Variations

5-Trifluoromethyl-2-Formylphenylboronic Acid

- Structural Difference : A formyl (-CHO) group replaces the boronic acid’s adjacent hydrogen.

- Impact : The formyl group introduces additional reactivity for condensation reactions but reduces stability in aqueous conditions. This analog is primarily used in antimicrobial studies rather than cross-couplings .

4-Formylphenylboronic Acid (CAS 87199-17-5)

Comparative Data Table

Activité Biologique

4-Fluoro-2-(trifluoromethyl)phenylboronic acid (FTFPA) is a fluorinated phenylboronic acid that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound is notable for its role in the synthesis of various pharmaceuticals and its interactions with biological macromolecules. This article will delve into the biological activity of FTFPA, including its antibacterial properties, mechanisms of action, and relevant case studies.

FTFPA is characterized by the presence of both fluorine and boron, which influence its reactivity and biological interactions. The trifluoromethyl group enhances lipophilicity, potentially affecting how the compound interacts with cellular membranes and proteins.

Antibacterial Properties

Recent studies have explored the antibacterial efficacy of FTFPA and related compounds. For instance, a study demonstrated that FTFPA derivatives exhibited varying degrees of inhibition against Gram-positive and Gram-negative bacteria, including Escherichia coli and Bacillus cereus . The Minimum Inhibitory Concentration (MIC) values were determined using agar diffusion methods, revealing moderate antibacterial activity.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| FTFPA | 50 | E. coli |

| FTFPA | 25 | B. cereus |

| Control | 5 | Streptomycin |

The results indicated that while FTFPA has some antibacterial properties, they are less potent compared to established antibiotics like streptomycin .

The mechanism by which FTFPA exerts its antibacterial effects appears to involve interference with bacterial protein synthesis. Docking studies have suggested that FTFPA can bind to the active site of LeuRS (leucyl-tRNA synthetase) in E. coli , inhibiting its function. This interaction is crucial as LeuRS is essential for protein synthesis in bacteria .

Study on Antimicrobial Activity

In a comparative study, FTFPA was analyzed alongside other phenylboronic acids for their antimicrobial activity against various fungi and bacteria. The study found that FTFPA exhibited significant antifungal activity against Candida albicans and Aspergillus niger , with MIC values indicating effective inhibition at higher concentrations .

Structural Analysis

The structural properties of FTFPA have been investigated through X-ray crystallography and computational modeling. These studies revealed that the presence of fluorine atoms influences the conformation of the boronic acid group, enhancing its ability to form hydrogen bonds with target biomolecules .

Q & A

Q. Basic

- ¹H NMR : Aromatic protons appear as doublets (δ 7.8–8.2 ppm) due to coupling with fluorine. The -B(OH)₂ group may show broad peaks at δ 6–8 ppm (solvent-dependent) .

- ¹⁹F NMR : Distinct signals for -CF₃ (δ -60 to -65 ppm) and -F (δ -110 to -115 ppm) .

- IR Spectroscopy : B-O stretching at ~1340 cm⁻¹ and -CF₃ absorption at ~1150 cm⁻¹ .

- Mass Spectrometry : Molecular ion [M-H]⁻ at m/z 220.0 (calculated for C₇H₄BF₄O₂) .

How does hydrolytic stability vary under different pH conditions, and what storage protocols prevent degradation?

Q. Advanced

- Acidic conditions (pH < 5) : Stable due to protonation of the boronic acid group.

- Alkaline conditions (pH > 8) : Rapid protodeboronation occurs, releasing boric acid and the parent arene.

Mitigation strategies :

What computational methods predict the electronic effects of substituents on this boronic acid’s reactivity?

Q. Advanced

- DFT calculations : Model the compound’s HOMO/LUMO energies to assess nucleophilicity. The trifluoromethyl group lowers the LUMO, enhancing electrophilicity .

- Solvent modeling : COSMO-RS simulations predict solubility trends in polar aprotic solvents (e.g., DMF > THF) .

- Acidity constants (pKa) : Calculated via ab initio methods (e.g., B3LYP/6-311+G(d,p)) to correlate with experimental reactivity .

How can conflicting data on catalytic efficiency in amidation reactions be resolved?

Advanced

Contradictions in catalytic performance may arise from:

- Substrate steric effects : Test with linear vs. branched amines.

- Solvent polarity : Compare DMF (high polarity) vs. toluene (low polarity).

- Control experiments : Include a boronic acid-free reaction to rule out background activity.

Recent studies suggest the trifluoromethyl group enhances Lewis acidity, but steric bulk limits access to the boron center .

What strategies improve solubility in aqueous media for biological applications?

Q. Advanced

- Co-solvent systems : Use DMSO/water mixtures (≤10% DMSO).

- Prodrug design : Convert to pinacol ester derivatives, which hydrolyze in vivo.

- pH adjustment : Solubility increases at pH > 8 due to deprotonation, but stability must be monitored .

How does substituent orientation influence regioselectivity in cross-coupling reactions?

Advanced

The ortho -fluoro group directs palladium insertion to the para position relative to the boron, while the para -trifluoromethyl group minimizes steric clash. Computational studies (e.g., NBO analysis) show this orientation stabilizes the transition state via hyperconjugation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.